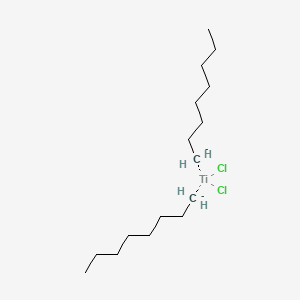

Dichlorodioctyltitanium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dichlorodioctyltitanium est un composé chimique de formule moléculaire C16H34Cl2Ti.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du dichlorodioctyltitanium implique généralement la réaction du tétrachlorure de titane (TiCl4) avec le chlorure d'octylmagnésium (C8H17MgCl) dans une atmosphère inerte. La réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. La réaction générale peut être représentée comme suit :

TiCl4+2C8H17MgCl→Ti(C8H17)2Cl2+2MgCl2

La réaction est généralement effectuée dans un solvant tel que le tétrahydrofurane (THF) à basse température afin d'éviter les réactions secondaires et d'assurer un rendement élevé {_svg_1}.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des paramètres réactionnels tels que la température, la pression et les concentrations des réactifs. Le produit est ensuite purifié par distillation ou recristallisation pour obtenir du this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le dichlorodioctyltitanium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former du dioxyde de titane (TiO2) et d'autres produits d'oxydation.

Réduction : Il peut être réduit à des états d'oxydation inférieurs du titane.

Substitution : Il peut subir des réactions de substitution où les atomes de chlore sont remplacés par d'autres ligands.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent l'oxygène (O2) et le peroxyde d'hydrogène (H2O2).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Des ligands tels que les phosphines et les amines peuvent être utilisés pour remplacer les atomes de chlore.

Principaux produits formés

Oxydation : Le dioxyde de titane (TiO2) est un produit majeur.

Réduction : Composés du titane à l'état d'oxydation inférieur.

Substitution : Divers composés organotitaniques en fonction des substituants utilisés.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme catalyseur dans diverses réactions organiques, y compris la polymérisation et l'hydrogénation.

Biologie : Il est étudié pour son utilisation potentielle dans les systèmes biologiques en raison de sa biocompatibilité.

Médecine : Des recherches sont en cours pour explorer son utilisation potentielle dans les systèmes d'administration de médicaments et comme agent anticancéreux.

Industrie : Il est utilisé dans la production de matériaux et de revêtements haute performance

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires telles que les enzymes et les composants cellulaires. Il peut former des complexes avec les protéines et d'autres biomolécules, conduisant à des changements dans leur structure et leur fonction. Les voies impliquées comprennent le stress oxydatif et la perturbation des processus cellulaires .

Applications De Recherche Scientifique

Dichlorodioctyltitanium has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

Biology: It is studied for its potential use in biological systems due to its biocompatibility.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.

Industry: It is used in the production of high-performance materials and coatings

Mécanisme D'action

The mechanism of action of dichlorodioctyltitanium involves its interaction with molecular targets such as enzymes and cellular components. It can form complexes with proteins and other biomolecules, leading to changes in their structure and function. The pathways involved include oxidative stress and disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Composés similaires

- Tétrachlorure de titane (TiCl4)

- Dioxyde de titane (TiO2)

- Isopropoxyde de titane(IV) (Ti(OiPr)4)

Unicité

Le dichlorodioctyltitanium est unique en raison de sa structure organométallique spécifique, qui lui confère des propriétés distinctes telles que la solubilité dans les solvants organiques et la réactivité envers divers ligands. Cela le rend particulièrement utile dans des applications où d'autres composés du titane peuvent ne pas être adaptés .

Propriétés

Numéro CAS |

71965-13-4 |

|---|---|

Formule moléculaire |

C16H34Cl2Ti-2 |

Poids moléculaire |

345.2 g/mol |

Nom IUPAC |

dichlorotitanium;octane |

InChI |

InChI=1S/2C8H17.2ClH.Ti/c2*1-3-5-7-8-6-4-2;;;/h2*1,3-8H2,2H3;2*1H;/q2*-1;;;+2/p-2 |

Clé InChI |

OKMOALLYLKROLG-UHFFFAOYSA-L |

SMILES canonique |

CCCCCCC[CH2-].CCCCCCC[CH2-].Cl[Ti]Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

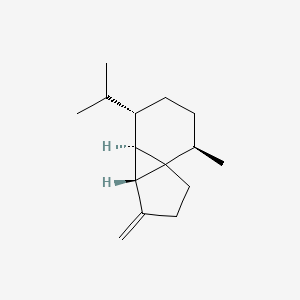

![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)